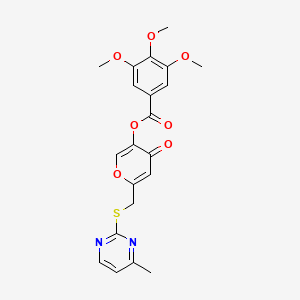

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Description

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S/c1-12-5-6-22-21(23-12)31-11-14-9-15(24)18(10-29-14)30-20(25)13-7-16(26-2)19(28-4)17(8-13)27-3/h5-10H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHZEFGKEZXPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring, a pyranone moiety, and a trimethoxybenzoate functional group. Its molecular formula is , with a molecular weight of approximately 382.5 g/mol. The presence of sulfur and multiple oxygen atoms in its structure contributes to its reactivity and potential biological activity .

The biological activity of this compound is hypothesized to stem from its interactions with various biological targets, including enzymes and receptors. The thioether and pyrimidine moieties are crucial for binding at active sites, potentially modulating enzymatic activity. The trimethoxybenzoate group may enhance cell permeability, facilitating therapeutic effects.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to this one have been reported to possess antimicrobial properties, indicating potential applications in treating infections.

- Anticancer Properties : Research indicates that derivatives of pyranones can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis .

- Anti-inflammatory Effects : Some studies have suggested that similar compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related pyranone derivatives demonstrated effective inhibition against several bacterial strains, suggesting potential for developing new antibiotics.

- Cancer Cell Line Studies : Research involving the testing of similar compounds on cancer cell lines showed significant cytotoxic effects, particularly against breast and colon cancer cells. These findings indicate the need for further exploration into the specific mechanisms through which these compounds exert their effects.

- Enzyme Inhibition : Investigations into the enzyme inhibitory properties revealed that certain derivatives could act as effective inhibitors for specific kinases involved in cancer progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate , a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-Oxo-6-(pyrimidin-2-thiomethyl)-4H-pyran | Contains a pyrimidine and pyranone structure | Moderate antimicrobial activity | Lacks additional functional groups |

| 5-Methylisoxazole Derivatives | Similar isoxazole ring | Anticancer properties | Varies in substituents affecting activity |

| Trimethoxybenzoate Derivatives | Contains trimethoxybenzoate group | Potential anti-inflammatory effects | Enhances solubility and bioavailability |

This table highlights how the target compound's combination of functional groups may enhance its biological activity compared to simpler analogs.

Comparison with Similar Compounds

Ester Group Variations

Methyl (6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) Phthalate (CAS 877638-25-0)

- Key Difference : Phthalate ester replaces the 3,4,5-trimethoxybenzoate group.

- Biological Activity: Trimethoxybenzoate derivatives (e.g., combretastatin analogs) are known for tubulin polymerization inhibition, while phthalates are less studied in this context .

Methyl 3,4,5-Trimethoxybenzoate Derivatives

- Example : Compound 2 in , synthesized via electrophilic bromination/nitration.

- Comparison: The absence of the pyranone-pyrimidine scaffold limits direct activity parallels but highlights the importance of the trimethoxybenzoate group in DNA intercalation and topoisomerase inhibition .

Pyrimidine Modifications

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Key Difference : Thietan-3-yloxy substituent replaces the thioether-linked pyrimidine.

- Reactivity: Thietane’s strained ring may increase susceptibility to metabolic oxidation .

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

- Key Difference: Fused thiazolo-pyrimidine system replaces the pyranone core.

- Implications: Structural Rigidity: The fused ring system restricts conformational freedom, which may enhance binding specificity but reduce adaptability to diverse targets .

Pyranone and Coumarin Analogues

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11, )

- Key Difference: Coumarin (chromen-2-one) replaces the pyranone core.

- Implications: Fluorescence: Coumarin’s inherent fluorescence could enable cellular imaging applications, unlike the non-fluorescent pyranone . Antioxidant Activity: The hydroxyl group on coumarin may confer radical-scavenging properties, a feature absent in the target compound .

2-Aryl-4-(3,4,5-Trimethoxybenzoyl)-1,2,3-triazole Derivatives ()

- Shared Motif : 3,4,5-Trimethoxybenzoyl group.

- Activity : These compounds exhibit potent tubulin polymerization inhibition (IC₅₀ = 0.12–1.8 μM), suggesting the target compound may similarly disrupt microtubule dynamics .

Methyl 3,4,5-Trimethoxybenzoate Derivatives in Melanoma Studies ()

- Activity: Derivatives showed IC₅₀ values of 10–50 μM against melanoma cells, underscoring the trimethoxybenzoate’s role in cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate with high purity?

- The synthesis typically involves multi-step reactions, including esterification, thioether formation, and pyran ring functionalization. Key parameters include:

- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to ensure complete conversion of intermediates .

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., NaOAc) are used to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/ethyl acetate mixtures yields >95% purity .

Q. How can the structural conformation of this compound be validated experimentally?

- Single-crystal X-ray diffraction (SC-XRD) : Provides precise bond lengths, angles, and dihedral angles. For example, pyrimidine rings in related compounds show puckering deviations of ~0.224 Å from planar geometry .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy groups at 3,4,5-positions) and stereochemistry .

- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) bonds at ~650 cm⁻¹ .

Advanced Research Questions

Q. What computational or experimental strategies resolve contradictions in reported biological activities of structurally analogous pyrimidine derivatives?

- Docking studies : Compare binding affinities to target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. For example, trimethoxybenzoyl groups may enhance interactions with hydrophobic pockets .

- In vitro assays : Use dose-response curves to validate IC₅₀ values against control compounds. Discrepancies in activity often arise from differences in cell-line permeability or metabolic stability .

- Meta-analysis : Cross-reference published data on similar scaffolds (e.g., thieno[2,3-d]pyrimidines) to identify structure-activity relationships (SAR) .

Q. How does the steric and electronic environment of the 3,4,5-trimethoxybenzoyl group influence reactivity in downstream functionalization?

- Steric effects : The bulky trimethoxybenzoyl group reduces nucleophilic attack at the ester carbonyl, requiring harsher conditions (e.g., LiAlH₄ for reduction) .

- Electronic effects : Electron-donating methoxy groups stabilize the benzoyl moiety via resonance, as evidenced by Hammett constants (σₚ ~ -0.12 for -OCH₃) .

- Experimental validation : Compare reaction rates of 3,4,5-trimethoxybenzoate derivatives with mono- or dimethoxy analogs in nucleophilic acyl substitution .

Q. What are the limitations of current crystallization protocols for this compound, and how can they be addressed?

- Challenge : Low solubility in common solvents (e.g., water or methanol) complicates crystal growth.

- Solutions :

- Use mixed solvents (e.g., ethyl acetate/ethanol 3:2) to enhance solubility .

- Slow evaporation at controlled humidity (40–60% RH) promotes ordered crystal lattice formation .

- Validation : Monitor crystal quality via PXRD to ensure phase purity (>99%) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.